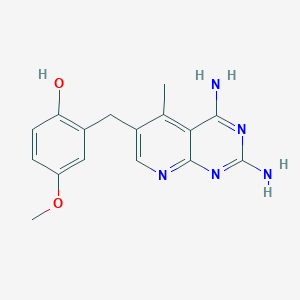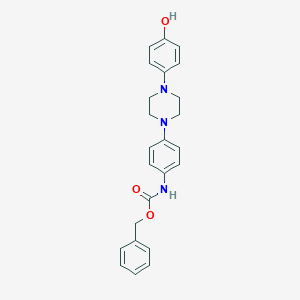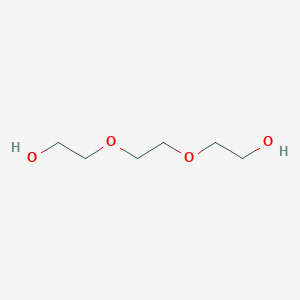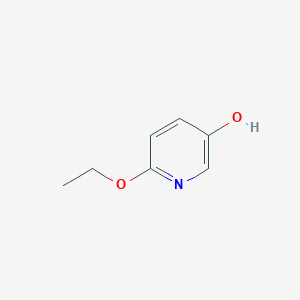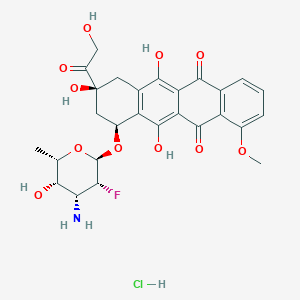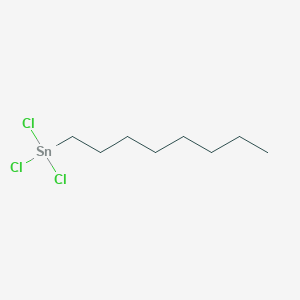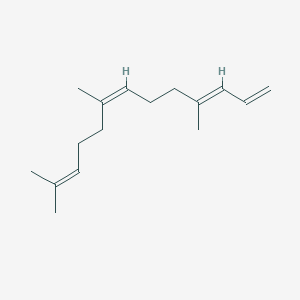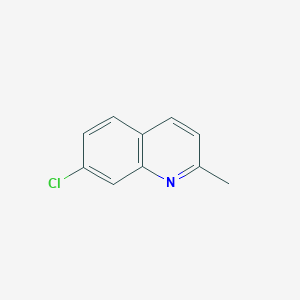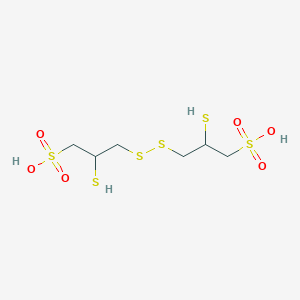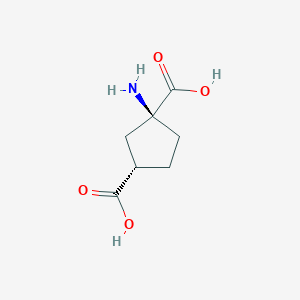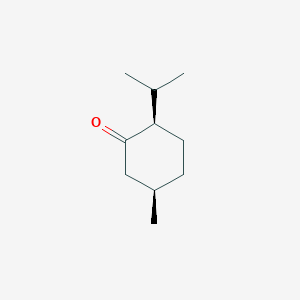
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide, commonly known as hexamethylphosphoramide (HMPA), is a polar aprotic solvent that is widely used in scientific research. It has a unique structure that makes it a highly effective solvent for a variety of chemical reactions.
Wirkmechanismus
The unique structure of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide makes it a highly effective solvent for a variety of chemical reactions. It has a polar, aprotic nature, which allows it to dissolve a wide range of organic and inorganic compounds. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been shown to act as a Lewis base, which can enhance the reactivity of certain chemical reactions.
Biochemische Und Physiologische Effekte
While N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is a highly effective solvent, it is also known to have some biochemical and physiological effects. It has been shown to have a toxic effect on some biological systems, including liver cells and lymphocytes. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been shown to have a mutagenic effect on some bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is its versatility as a solvent. It is highly effective in a wide range of chemical reactions and can be used for the synthesis of a variety of organic compounds. However, N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is also known to have some limitations. It can be difficult to remove from reaction mixtures, and it has been shown to have a toxic effect on some biological systems.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide. One potential area of interest is the development of new synthetic methods for N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide that are more efficient and environmentally friendly. Another area of interest is the investigation of the toxic effects of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide on biological systems, and the development of new methods for mitigating these effects. Finally, there is also potential for the development of new applications for N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide in fields such as medicine and materials science.
Synthesemethoden
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is typically synthesized by reacting phosphorus trichloride with dimethylamine in the presence of a catalyst, followed by reaction with phenanthrene in the presence of a base. The resulting product is then treated with iodine to form the diiodide salt.
Wissenschaftliche Forschungsanwendungen
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is a versatile solvent that is widely used in scientific research, particularly in organic chemistry. It is commonly used as a reaction medium for a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been used as a solvent for the synthesis of a variety of organic compounds, including peptides, nucleotides, and carbohydrates.
Eigenschaften
CAS-Nummer |
117345-88-7 |
|---|---|
Produktname |
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide |
Molekularformel |
C25H29I2N3 |
Molekulargewicht |
625.3 g/mol |
IUPAC-Name |
trimethyl-[6-phenyl-3-(trimethylazaniumyl)phenanthridin-8-yl]azanium;diiodide |
InChI |
InChI=1S/C25H29N3.2HI/c1-27(2,3)19-12-14-21-22-15-13-20(28(4,5)6)17-24(22)26-25(23(21)16-19)18-10-8-7-9-11-18;;/h7-17H,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UOKNTNXWHGZPQS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C1=CC2=C(N=C3C=C(C=CC3=C2C=C1)[N+](C)(C)C)C4=CC=CC=C4.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)C1=CC2=C(N=C3C=C(C=CC3=C2C=C1)[N+](C)(C)C)C4=CC=CC=C4.[I-].[I-] |
Synonyme |
6-phenylphenanthridine-3,8-bis(trimethylammonium iodide) compound 76-805 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



